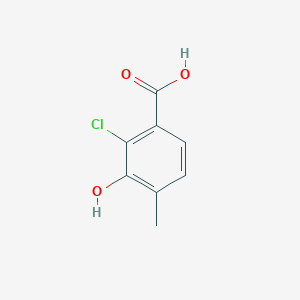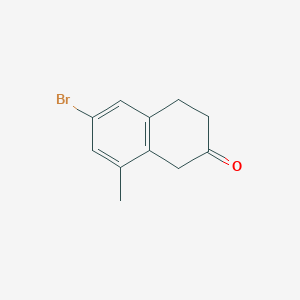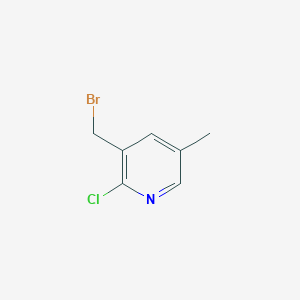
3-(Bromomethyl)-2-chloro-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2-chloro-5-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and methyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chloro-5-methylpyridine typically involves the bromination of 2-chloro-5-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of reaction conditions such as temperature, concentration, and reaction time. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
化学反应分析
Types of Reactions
3-(Bromomethyl)-2-chloro-5-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is 2-chloro-5-methylpyridine.
科学研究应用
3-(Bromomethyl)-2-chloro-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Bromomethyl)-2-chloro-5-methylpyridine involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The chloro and methyl groups also contribute to the compound’s overall reactivity and specificity .
相似化合物的比较
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Similar structure but lacks the chloro substituent.
2-Chloro-5-methylpyridine: Lacks the bromomethyl group.
3-(Chloromethyl)-2-chloro-5-methylpyridine: Similar but with a chloromethyl group instead of bromomethyl.
Uniqueness
3-(Bromomethyl)-2-chloro-5-methylpyridine is unique due to the presence of both bromomethyl and chloro substituents on the pyridine ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
属性
分子式 |
C7H7BrClN |
|---|---|
分子量 |
220.49 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2-chloro-5-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,3H2,1H3 |
InChI 键 |
VTLMFZRJTZFZLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675884.png)
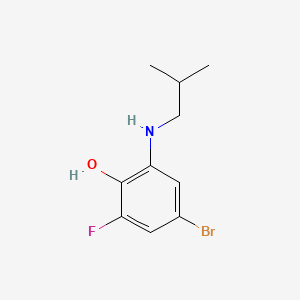
![6,8-Dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675894.png)
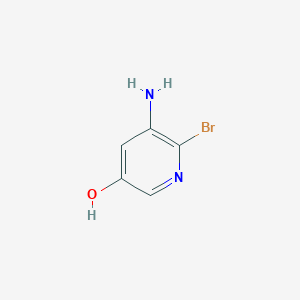
![Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675914.png)
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13675920.png)
![5-Boc-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13675935.png)
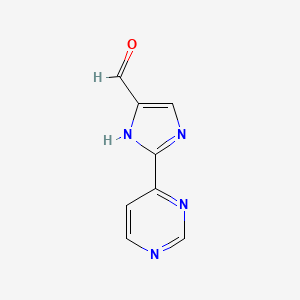
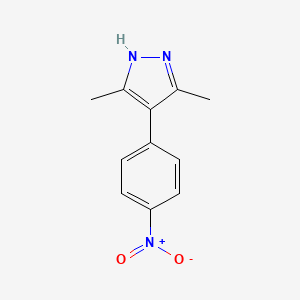
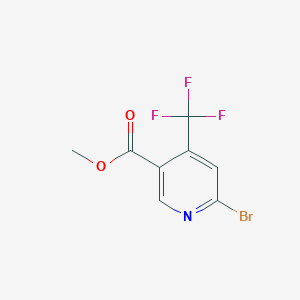
![(R)-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13675951.png)
